molecular formula C8H15N5O B086930 Noformicin CAS No. 155-38-4

Noformicin

Katalognummer: B086930
CAS-Nummer: 155-38-4
Molekulargewicht: 197.24 g/mol
InChI-Schlüssel: QGFXBZOMUMWGII-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Noformicin can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

    Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which is a key component of this compound’s structure.

    Introduction of Amino and Amidino Groups: The amino and amidino groups are introduced through a series of reactions involving amination and amidination.

    Final Assembly: The final step involves the assembly of the complete this compound molecule through condensation reactions.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Nocardia formica cultures under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Noformicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Noformicin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its antiviral properties and potential use in antiviral therapies.

    Medicine: Investigated for its potential as an antiviral agent against various viral infections.

    Industry: Utilized in the development of antiviral coatings and materials.

Wirkmechanismus

The mechanism of action of noformicin involves its interaction with viral enzymes, inhibiting their activity and preventing viral replication. This compound targets specific viral proteins and disrupts their function, leading to the inhibition of viral replication and spread .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Noformicin: this compound is unique due to its specific structure and the presence of both amino and amidino groups, which contribute to its antiviral activity. Its production by Nocardia formica and its specific mechanism of action also set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

155-38-4

Molekularformel

C8H15N5O

Molekulargewicht

197.24 g/mol

IUPAC-Name

(2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m0/s1

InChI-Schlüssel

QGFXBZOMUMWGII-YFKPBYRVSA-N

SMILES

C1CC(=NC1C(=O)NCCC(=N)N)N

Isomerische SMILES

C1CC(=N[C@@H]1C(=O)NCCC(=N)N)N

Kanonische SMILES

C1CC(=NC1C(=O)NCCC(=N)N)N

Synonyme

(+,-)-2-amino-N-(2-amidinoethyl)-1- pyrroline-5-carboxamide
N-(2-amidinoethyl)- 5-imino-2-pyrrolidinecarboxamide
noformicin
NOFORMICIN, (+)-
noformicin, (DL)-isomer
noformycin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.